![molecular formula C8H12F3N B13176458 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine CAS No. 1251923-74-6](/img/structure/B13176458.png)
7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)bicyclo[410]heptan-2-amine is a unique bicyclic amine compound characterized by the presence of a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine typically involves the cycloisomerization of 1,6-enynes catalyzed by transition metals such as platinum (II) and gold (I) . The reaction conditions often include the use of specific ligands and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of transition metal-catalyzed cycloisomerization can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products: The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[4.1.0]heptane derivatives: These compounds share a similar bicyclic structure but differ in the substituents attached to the ring.
Trifluoromethyl-substituted amines: These compounds have a trifluoromethyl group but may differ in the overall structure and functional groups.
Uniqueness: 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine is unique due to the combination of its bicyclic structure and the presence of a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1251923-74-6 |
|---|---|
Molekularformel |
C8H12F3N |
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
7-(trifluoromethyl)bicyclo[4.1.0]heptan-2-amine |
InChI |
InChI=1S/C8H12F3N/c9-8(10,11)7-4-2-1-3-5(12)6(4)7/h4-7H,1-3,12H2 |
InChI-Schlüssel |
HWXIQMIRMUVWTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C2C(F)(F)F)C(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid](/img/structure/B13176375.png)
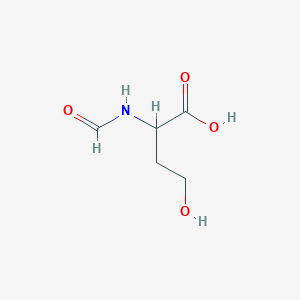
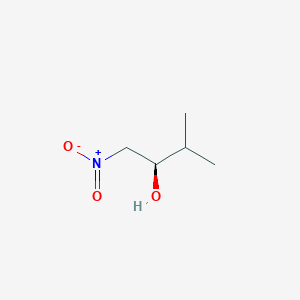
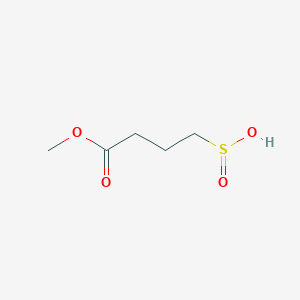
![Spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13176403.png)
![(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol](/img/structure/B13176404.png)
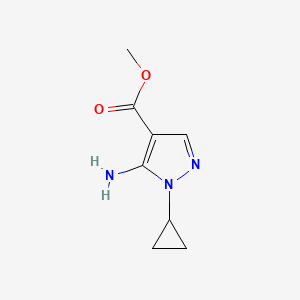

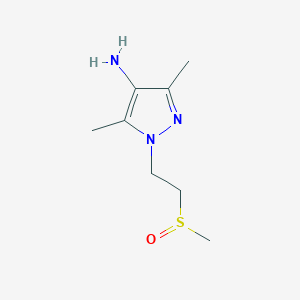
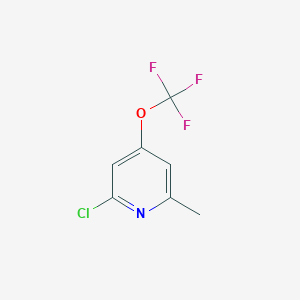
![Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176457.png)
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)
![4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13176466.png)

